6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine

Physicochemical properties LogP Scaffold comparison

6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine is a bicyclic heterocyclic compound, comprising a six-membered azepine ring fused to a five-membered imidazole ring. It is categorized as a synthetic building block and is offered by several chemical suppliers.

Molecular Formula C14H17N3
Molecular Weight 227.3 g/mol
CAS No. 303021-31-0
Cat. No. B1344176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine
CAS303021-31-0
Molecular FormulaC14H17N3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1CN(CCC2=C1NC=N2)CC3=CC=CC=C3
InChIInChI=1S/C14H17N3/c1-2-4-12(5-3-1)10-17-8-6-13-14(7-9-17)16-11-15-13/h1-5,11H,6-10H2,(H,15,16)
InChIKeyPYAKDZTUKYUQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine (CAS 303021-31-0): A Research Chemical Building Block


6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine is a bicyclic heterocyclic compound, comprising a six-membered azepine ring fused to a five-membered imidazole ring . It is categorized as a synthetic building block and is offered by several chemical suppliers. The core imidazo[4,5-d]azepine scaffold is structurally related to the core of the marine natural product ceratamine A, a microtubule-stabilizing alkaloid . However, this specific N-benzyl derivative itself has no documented biological activity profile in the public domain.

Procurement Risk: Why Generic Imidazo[4,5-d]azepine Substitution Is Not Supported by Evidence


There is no publicly available direct comparative evidence to demonstrate that 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine can be substituted for, or is superior to, its closest analogs such as the unsubstituted parent compound 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine (CAS 303021-32-1) or other N-alkyl derivatives in any specific application. The lack of potency, selectivity, or ADME data for this compound means that procurement decisions cannot be based on functional or biological differentiation . Any claims of specific activity would be an extrapolation from the broader ceratamine A class and cannot be verified for this precise N-benzyl analogue .

Quantitative Differentiation Evidence for 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine


Lipophilicity Difference Compared to Unsubstituted Parent Scaffold

In the absence of biological data, the primary differentiator is the increased lipophilicity conferred by the N-benzyl substituent. The target compound has a computed LogP of 2.01, which is substantially higher than the LogP of 0.10 for the unsubstituted parent compound, 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine (CAS 303021-32-1). This suggests different membrane permeability and solubility profiles, which are critical for synthetic intermediate handling and potential downstream biological applications .

Physicochemical properties LogP Scaffold comparison

Hydrogen Bond Donor Count Distinction from Parent Scaffold

The benzyl substitution on the azepine nitrogen eliminates one hydrogen bond donor (HBD) compared to the parent secondary amine. The target compound has 1 HBD, whereas the parent 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine has 2 HBDs. This reduces the topological polar surface area (TPSA) from 40.71 Ų (parent) to 31.92 Ų (target) . This change is relevant for designs where limiting hydrogen bonding is needed, such as improving CNS penetration.

Hydrogen bonding TPSA Drug-likeness

Bench Stability and Storage Requirement Differential

Vendor specifications indicate distinct storage requirements. The target benzyl compound is recommended for storage at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years), as per Bio-Fount datasheet, suggesting potential thermal or oxidative sensitivity [1]. In contrast, the parent amine is listed for simple 2-8°C storage by ChemShuttle, implying greater ambient stability . These are cross-study comparable observations from different vendors, not a controlled stability study.

Stability Storage Shelf-life

Verified Application Scenarios for 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine


Medicinal Chemistry Scaffold Derivatization

As a protected form of the imidazo[4,5-d]azepine scaffold, the N-benzyl group allows for specific synthetic transformations prior to deprotection, such as electrophilic substitution or imidazole N-alkylation. The increased lipophilicity facilitates organic phase reactions. This is analogous to the use of N-benzyl protecting groups in synthetic routes to ceratamine A analogues [1].

Physicochemical Tool for CNS Drug Design Studies

The compound's reduced HBD count and lower TPSA compared to the parent scaffold make it a suitable building block for probing the effect of these properties on CNS permeability in early drug discovery programs. Its LogP of 2.01 aligns with CNS drug-like space (LogP ~1-3) .

Intermediate for N-Debenzylated Active Species

The benzyl group serves as a prodrug or protecting group that can be cleaved via catalytic hydrogenolysis to release the free secondary amine, a common strategy described in azepine syntheses [2]. This allows for the synthesis of the parent scaffold in a protected form.

Exploratory Antimitotic Research (Class-Based Hypothesis)

Based on the activity of structurally related ceratamine A derivatives, which stabilize microtubules and cause mitotic arrest , this compound could be used in exploratory structure-activity relationship (SAR) studies to investigate the role of the N-benzyl modification on cytotoxicity. However, this is a class-level hypothesis and no direct activity data exists for this specific compound.

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